2-(4-Methoxyphenyl)phenylboronic Acid
Overview
Description
2-(4-Methoxyphenyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a biphenyl structure with a methoxy group at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a powder , which could potentially influence its absorption and distribution.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds, contributing to various chemical syntheses .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)phenylboronic Acid plays a significant role in biochemical reactions. It is used as a reagent in various reactions including Pd-catalyzed direct arylation and palladium-catalyzed stereoselective Heck-type reaction
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring the aryl group to a palladium complex
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)phenylboronic acid typically involves the reaction of 4-methoxyphenylboronic acid with phenylboronic acid under palladium-catalyzed conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild conditions, making use of palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides and bases like sodium hydroxide are commonly employed.
Major Products: The major products formed from these reactions include substituted biphenyls, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methoxyphenyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
Comparison: 2-(4-Methoxyphenyl)phenylboronic acid is unique due to its biphenyl structure with a methoxy group, which imparts specific electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to simpler boronic acids like phenylboronic acid .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9,15-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEUXWYNNQERFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)OC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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